molecular formula C15H16N2O3 B7807688 N-(2-Aminophenyl)-3,4-dimethoxybenzamide

N-(2-Aminophenyl)-3,4-dimethoxybenzamide

Cat. No.: B7807688
M. Wt: 272.30 g/mol
InChI Key: IGDLZJQOFDPYGO-UHFFFAOYSA-N
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Description

N-(2-Aminophenyl)-3,4-dimethoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an aminophenyl group attached to a benzamide moiety, with two methoxy groups at the 3 and 4 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminophenyl)-3,4-dimethoxybenzamide typically involves the reaction of 2-aminophenylamine with 3,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions generally include maintaining the reaction mixture at a low temperature to control the rate of reaction and prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminophenyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Aminophenyl)-3,4-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Aminophenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminophenyl)benzamide
  • N-(2-Aminophenyl)-2-(2-isopropylphenoxy)acetamide
  • N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide

Uniqueness

N-(2-Aminophenyl)-3,4-dimethoxybenzamide is unique due to the presence of methoxy groups at the 3 and 4 positions, which can influence its chemical reactivity and biological activity. These methoxy groups can enhance the compound’s ability to interact with specific molecular targets, potentially leading to more potent biological effects compared to similar compounds .

Properties

IUPAC Name

N-(2-aminophenyl)-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-13-8-7-10(9-14(13)20-2)15(18)17-12-6-4-3-5-11(12)16/h3-9H,16H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDLZJQOFDPYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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